(-)-Vernolic acid

Description

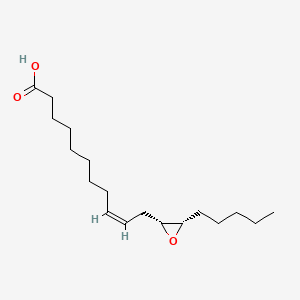

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-BEBBCNLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205124 | |

| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32381-42-3 | |

| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32381-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF156V3318 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Vernolic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of (-)-Vernolic acid. The information is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical Structure and Identification

This compound, also known as (12R,13S)-(-)-12,13-epoxyoleic acid, is a naturally occurring epoxy fatty acid.[1] It is the (-)-enantiomer of vernolic acid, a monounsaturated fatty acid containing an epoxide ring. The structure of this compound is characterized by an 18-carbon chain with a cis-double bond between carbons 9 and 10 and an epoxide ring at the 12th and 13th carbons.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (9Z)-(12R,13S)-12,13-Epoxyoctadec-9-enoic acid |

| Other Names | (12R,13S)-(-)-12,13-epoxyoleic acid, (-)-Leukotoxin B |

| CAS Number | 32381-42-3[1] |

| Chemical Formula | C18H32O3[1] |

| Molecular Weight | 296.44 g/mol [1] |

| SMILES | CCCCC[C@H]1O[C@H]1C/C=C\CCCCCCCC(=O)O |

| InChI | InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1[2] |

Physicochemical Properties

This compound is a crystalline solid at low temperatures and a liquid at room temperature.[1] It is largely insoluble in water but soluble in organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 30-31 °C (crystals from acetone (B3395972) at -25 °C) | [1] |

| Boiling Point | Not available | |

| Optical Rotation | [α]D -8° | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [3] |

| Appearance | Colorless oil at room temperature. | [4] |

Spectral Data

Table 3: Predicted Spectral Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | - Carboxylic acid proton (-COOH): Broad singlet, highly deshielded (δ 10-12 ppm). - Olefinic protons (-CH=CH-): Multiplets in the region of δ 5.3-5.4 ppm. - Epoxide protons (-CH-O-CH-): Multiplets in the region of δ 2.9-3.1 ppm. - Aliphatic protons (-CH2-, -CH3): Multiple signals in the upfield region (δ 0.8-2.5 ppm). |

| ¹³C NMR | - Carbonyl carbon (-COOH): Signal in the range of δ 175-185 ppm. - Olefinic carbons (-C=C-): Signals around δ 128-132 ppm. - Epoxide carbons (-C-O-C-): Signals in the range of δ 57-60 ppm. - Aliphatic carbons (-CH2-, -CH3): Signals in the upfield region (δ 14-35 ppm). |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp band around 1710 cm⁻¹. - C=C stretch (alkene): Medium band around 1650 cm⁻¹. - C-O stretch (epoxide): Band around 1250 cm⁻¹ and 820-950 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M+): Expected at m/z 296. - Fragmentation: Characteristic losses of H₂O, COOH, and fragments resulting from cleavage at the epoxide ring and the double bond. PubChem lists major fragments for a similar epoxy fatty acid at m/z 279, 261, and 163.[1] |

Experimental Protocols

Isolation of Vernolic Acid from Natural Sources

This compound is predominantly found in the seed oil of plants from the Vernonia genus, particularly Vernonia anthelmintica and Vernonia galamensis.[2][3] The general procedure for its isolation involves extraction of the oil from the seeds, followed by purification.

4.1.1. Extraction of Vernonia Oil

-

Objective: To extract the crude oil containing vernolic acid from Vernonia seeds.

-

Methodology:

-

Seed Preparation: The seeds are ground to a fine powder. To minimize lipase (B570770) activity that can hydrolyze the triglycerides, seeds can be ground with dry ice.[5]

-

Solvent Extraction: The powdered seeds are typically extracted using a nonpolar solvent such as n-hexane in a Soxhlet apparatus for several hours.[6] Alternatively, supercritical fluid extraction (SFE) with carbon dioxide can be employed, which may offer advantages in reducing lipolysis.[5]

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude vernonia oil.

-

Degumming and Purification: The crude oil can be further purified by removing non-triacylglycerol components through solid-phase extraction (SPE) using silica (B1680970) gel.[6]

-

4.1.2. Hydrolysis and Purification of Vernolic Acid

-

Objective: To hydrolyze the triacylglycerols and isolate free vernolic acid.

-

Methodology:

-

Saponification: The purified vernonia oil is saponified by refluxing with a solution of sodium hydroxide (B78521) in ethanol.[6] This process hydrolyzes the ester bonds of the triglycerides, releasing the fatty acids as sodium salts.

-

Acidification: The reaction mixture is cooled and then acidified (e.g., with HCl) to protonate the fatty acid salts, yielding the free fatty acids.

-

Extraction: The free fatty acids are extracted from the aqueous solution using an organic solvent like diethyl ether or hexane (B92381).

-

Purification: The vernolic acid can be purified from the mixture of fatty acids by recrystallization from a solvent such as hexane at low temperatures (e.g., -20°C).[6]

-

Chemical Synthesis

An enantiospecific synthesis for this compound has been reported, providing a method for its preparation in the laboratory without reliance on natural sources. While the detailed, step-by-step protocol is beyond the scope of this guide, the general strategy is outlined below.

-

Reference: Moustakis, C. A., et al. (1986). Tetrahedron Letters, 27(3), 303-306.

-

General Approach: The synthesis typically involves the use of a chiral starting material to establish the correct stereochemistry of the epoxide. Key steps may include the formation of the carbon-carbon double bond with the correct cis geometry and the stereoselective epoxidation of an appropriate precursor.

Biological Activity and Signaling Pathways

In mammals, vernolic acid is also known as leukotoxin B.[2] It can be produced endogenously from the metabolism of linoleic acid by cytochrome P450 enzymes.[3] The biological effects of vernolic acid are closely linked to its metabolism, particularly its conversion to the corresponding diol by soluble epoxide hydrolase (sEH).[2]

Metabolism of this compound

The primary metabolic pathway for this compound in mammalian tissues involves the enzymatic hydrolysis of the epoxide ring.

Figure 1: Metabolic conversion of this compound to its diol by soluble epoxide hydrolase.

This metabolic conversion is significant because the resulting diol, known as isoleukotoxin diol, is often more cytotoxic than the parent epoxide.[3] This pathway is implicated in the toxic effects observed for vernolic acid, including its detrimental effects on leukocytes and its potential role in respiratory distress and multiple organ failure in animal models.[3]

Biosynthesis in Plants

In plants like Vernonia galamensis, vernolic acid is synthesized from linoleic acid. In vivo radiotracer experiments have shown that this conversion occurs while the fatty acid is esterified to phosphatidylcholine (PC). The linoleoyl-PC is converted to vernoleoyl-PC, which is then incorporated into triacylglycerols for storage in the seed oil.[5]

Figure 2: Biosynthetic pathway of vernolic acid in Vernonia species.

Conclusion

This compound is a fascinating molecule with significant potential in both industrial applications, owing to its reactive epoxide group, and in biomedical research, due to its biological activities as a leukotoxin and its metabolism to cytotoxic diols. This guide provides a foundational understanding of its chemistry and biology, which will be valuable for researchers exploring its properties and potential applications. Further research is warranted to fully elucidate its specific signaling mechanisms and to explore the therapeutic potential of modulating its metabolic pathways.

References

- 1. Vernolic acid | C18H32O3 | CID 5356421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vernolic acid - Wikipedia [en.wikipedia.org]

- 3. Aggregatibacter actinomycetemcomitans Leukotoxin: from Threat to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ajol.info [ajol.info]

The Ironweed's Treasure: A Technical Guide to (-)-Vernolic Acid from Vernonia galamensis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the natural sources of (-)-vernolic acid, a valuable epoxy fatty acid, within the plant species Vernonia galamensis. This guide synthesizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological and experimental processes.

Quantitative Analysis of Vernolic Acid in Vernonia galamensis

This compound is predominantly found in the seeds of Vernonia galamensis, often referred to as ironweed. The seeds are a rich source of vernonia oil, which is characterized by its high vernolic acid content. In contrast, other parts of the plant, such as the leaves, contain only trace amounts of this valuable compound. The primary fatty acids in the leaf oil are palmitic acid, linolenic acid, and parinaric acid[1].

The concentration of oil in the seeds and the proportion of vernolic acid within that oil can vary between different accessions and lines of V. galamensis. The following table summarizes the quantitative data reported in the literature.

| Plant Part | Total Oil Content (% of dry weight) | This compound Content (% of total oil) | Key Findings |

| Seeds | 40-42%[2] | 73-80%[2] | The seeds are the primary repository of vernolic acid. |

| Seeds | 20.36-35.86% | 70.15-77.92% | Significant variation exists among different accessions. |

| Seeds | 24-29% | 73-77%[3] | Selected lines show a narrower but still high range of vernolic acid. |

| Seeds | Up to 41.9% | Up to 80%[4][5] | Ethiopian strains are reported to have particularly high oil and vernolic acid content.[4] |

| Leaves | Low | Traces[1] | The leaves are not a significant source of vernolic acid.[1] |

Experimental Protocols

The following sections outline the methodologies for the extraction, purification, and quantification of this compound from Vernonia galamensis seeds.

Extraction of Vernonia Oil

A common and effective method for extracting the oil from V. galamensis seeds is Soxhlet extraction.

Materials:

-

Powdered seeds of V. galamensis

-

n-Hexane (solvent)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Refrigerator

Procedure:

-

Grind the V. galamensis seeds to a fine powder to increase the surface area for extraction.

-

Place the powdered seeds in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with n-hexane.

-

Heat the solvent, which will boil, vaporize, and condense in the condenser, dripping onto the powdered seeds.

-

The solvent will fill the main chamber and, once it reaches the overflow level, will be siphoned back into the distilling flask, carrying the extracted oil.

-

Continue this process for a sufficient duration (e.g., three hours) to ensure complete extraction.

-

After extraction, filter the crude vernonia oil.

-

To separate the oil from any solid residue, keep the filtered oil in a refrigerator overnight and then decant the oil.

-

Remove the n-hexane from the oil using a rotary evaporator to yield the crude vernonia oil[6].

Purification of Vernonia Oil

To remove non-triacylglycerol components, a solid-phase extraction (SPE) method can be employed.

Materials:

-

Crude vernonia oil

-

n-Hexane

-

Activated carbon

-

Silica (B1680970) gel (packed in a column)

-

Diethyl ether

Procedure:

-

Dissolve the crude vernonia oil in n-hexane (e.g., 10-20 g of oil in 10-20 mL of n-hexane)[6].

-

Mix the dissolved oil with activated carbon (35% w/w)[6].

-

Load this mixture onto a pre-packed silica gel column (e.g., 60 g of silica gel)[6].

-

Elute the column with a series of solvents to separate different fractions:

-

n-Hexane (50-60 mL) to collect the first fraction.

-

A 1:1 (v/v) mixture of n-hexane and diethyl ether (60 mL) to collect the second fraction.

-

Methanol (40 mL) to collect the third fraction[6].

-

-

This process separates the glycerides from non-glyceride components. Further deacidification can be performed by solvent extraction with an n-hexane/diethyl ether mixture[6].

Quantification of Vernolic Acid

Gas chromatography (GC) is a standard method for the analysis of fatty acid composition, including vernolic acid.

Materials:

-

Purified vernonia oil

-

Internal standard (e.g., tri-heptadecanoin)

-

Methanol

-

Methanolic sulfuric acid

-

n-Hexane

-

Dichloromethane

-

Gas chromatograph with a suitable column (e.g., Agilent HP-5MS) and detector (e.g., Mass Selective Detector)

Procedure:

-

Homogenization and Methylation:

-

Homogenize a known amount of the purified oil sample (e.g., 20 mg) in a mixture of chloroform and methanol (2:1, v/v) containing a known amount of an internal standard[7].

-

Methylate the fatty acids by adding methanolic sulfuric acid and heating at 80°C for 2 hours. This converts the fatty acids into their corresponding fatty acid methyl esters (FAMEs)[7].

-

-

Extraction of FAMEs:

-

Sample Preparation for GC:

-

Suspend the dried FAMEs in dichloromethane[7].

-

-

GC Analysis:

-

Inject a small volume of the sample (e.g., 2.0 µl) into the gas chromatograph[8].

-

Use an appropriate temperature program for the oven to separate the FAMEs. For example, start at 100°C for 2 minutes, then ramp up to 280°C at a rate of 4°C per minute, and hold for 30 minutes[8].

-

Helium can be used as the carrier gas[8].

-

The mass spectrometer will detect the separated FAMEs, and the resulting data can be used to identify and quantify each fatty acid, including vernolic acid methyl ester, by comparing their retention times and mass spectra to known standards and a spectral database[8].

-

Visualizations

The following diagrams illustrate key pathways and workflows related to vernolic acid in Vernonia galamensis.

References

- 1. prota.prota4u.org [prota.prota4u.org]

- 2. researchgate.net [researchgate.net]

- 3. nisc.co.za [nisc.co.za]

- 4. Vernonia galamensis - Wikipedia [en.wikipedia.org]

- 5. Phytochemical Investigationson the Seeds of Vernonia Galamensis [etd.aau.edu.et]

- 6. ajol.info [ajol.info]

- 7. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

An In-depth Technical Guide to the Biosynthesis of (-)-Vernolic Acid from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for (-)-vernolic acid from linoleic acid. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the enzymatic conversion, quantitative data, experimental methodologies, and a visual representation of the pathway.

Introduction

This compound, a naturally occurring epoxy fatty acid, has garnered significant interest due to its potential industrial applications and its role in mammalian physiology. It is formed through the epoxidation of the Δ12 double bond of linoleic acid.[1] This conversion is a direct, one-step enzymatic reaction catalyzed by a class of enzymes known as epoxygenases.[1] Two primary types of epoxygenases have been identified to catalyze this reaction: cytochrome P450 epoxygenases and plant-specific Δ12-fatty acid desaturase (FAD2)-like enzymes.[2][3] Understanding the intricacies of this biosynthetic pathway is crucial for its potential manipulation in various biological systems for the production of this valuable fatty acid.

The Biosynthetic Pathway

The biosynthesis of this compound from linoleic acid is a targeted epoxidation reaction. The substrate, linoleic acid, is often esterified to phosphatidylcholine (PC) when acted upon by the plant-based enzymes.[2][3][4]

Key Enzymes:

-

Cytochrome P450 Epoxygenases: In mammals and certain plant species like Euphorbia lagascae, members of the cytochrome P450 superfamily are responsible for the epoxidation of linoleic acid.[2][5] These heme-containing monooxygenases utilize molecular oxygen and NADPH to insert an oxygen atom across the double bond.

-

Δ12-Fatty Acid Desaturase (FAD2)-like Epoxygenases: In several plant species, including Vernonia galamensis and Stokesia laevis, a divergent form of the Δ12-fatty acid desaturase is the key enzyme.[1][6] These enzymes, while sharing homology with desaturases that introduce double bonds, have evolved to catalyze the formation of an epoxide ring.

The overall reaction can be summarized as follows:

Linoleic Acid + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O

Below is a diagram illustrating the direct conversion of linoleic acid to this compound.

Caption: Biosynthesis of this compound from Linoleic Acid.

Quantitative Data

The production of vernolic acid has been quantified in various native and engineered biological systems. The following tables summarize key quantitative data related to this biosynthetic pathway.

Table 1: Vernolic Acid Production in Various Organisms

| Organism | Genetic Modification | Vernolic Acid Content (% of total fatty acids) | Reference |

| Vernonia galamensis | Wild Type | >70% in seed oil | [6] |

| Euphorbia lagascae | Wild Type | Up to 63% in seed oil | [3] |

| Arabidopsis thaliana | Expression of Crepis palaestina Δ12-epoxygenase (Cpal2) | 2.1% - 3.5% | [7] |

| Arabidopsis thaliana | Co-expression of Cpal2 and Crepis palaestina FAD2 | 21% | [8] |

| Cotton (Gossypium hirsutum) | Co-expression of Cpal2 and a modified FAD2 | Up to 17% | [7] |

| Soybean (Glycine max) | Co-expression of Stokesia laevis epoxygenase (SlEPX) and Vernonia galamensis DGAT | Up to 25.8% | [1] |

| Saccharomyces cerevisiae | Engineered with cannabinoid biosynthesis pathway | Not directly measured, but production of downstream products indicates pathway function. | [5] |

Table 2: Enzyme Kinetic Parameters (Illustrative)

Direct kinetic data for the conversion of linoleic acid to vernolic acid is limited in the literature. The following table presents illustrative kinetic parameters for related cytochrome P450 enzymes and fatty acid desaturases to provide a general understanding of their catalytic efficiencies.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System | Reference |

| Cytochrome P450 (general) | Arachidonic Acid | ~10-50 | ~1-10 | Rat Liver Microsomes | [3] |

| Δ12 Fatty Acid Desaturase (FAD12) | Oleic Acid | ~2000 (2 mM) | Not specified | Brassica napus expressed in E. coli | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol for In Vitro Epoxygenase Activity Assay (Cytochrome P450)

This protocol is adapted from general methods for assaying cytochrome P450-mediated fatty acid metabolism.[9]

Objective: To determine the in vitro activity of cytochrome P450 epoxygenase in converting linoleic acid to vernolic acid.

Materials:

-

Microsomal protein fraction containing the cytochrome P450 enzyme.

-

[1-¹⁴C]-Linoleic acid (radiolabeled substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

-

Ethyl acetate (B1210297).

-

Silica (B1680970) gel for thin-layer chromatography (TLC) or a high-performance liquid chromatography (HPLC) system.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µg of microsomal protein.

-

10 µM [1-¹⁴C]-Linoleic acid.

-

1 mM NADPH (or the NADPH regenerating system).

-

Potassium phosphate buffer to a final volume of 200 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 200 µL of ice-cold ethyl acetate and vortexing vigorously.

-

Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases. Carefully collect the upper organic phase containing the lipids. Repeat the extraction with another 200 µL of ethyl acetate and pool the organic phases.

-

Drying: Evaporate the solvent from the pooled organic phases under a stream of nitrogen.

-

Analysis:

-

TLC: Resuspend the dried lipid extract in a small volume of solvent and spot it onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., hexane (B92381):diethyl ether:acetic acid, 70:30:1 v/v/v). Visualize the separated lipids by autoradiography. Scrape the spots corresponding to linoleic acid and vernolic acid and quantify the radioactivity using a scintillation counter.

-

HPLC: Resuspend the extract and inject it into an HPLC system equipped with a radiodetector. Separate the fatty acids using a C18 column and a suitable mobile phase gradient.

-

-

Calculation: Calculate the enzyme activity as the amount of vernolic acid formed per unit time per milligram of protein.

Protocol for In Vitro Epoxygenase Activity Assay (Plant Δ12-Desaturase-like Enzyme)

This protocol is adapted from methods used for characterizing plant fatty acid desaturases expressed in yeast.[5]

Objective: To determine the in vitro activity of a plant Δ12-desaturase-like epoxygenase.

Materials:

-

Yeast microsomes expressing the recombinant plant epoxygenase.

-

Linoleic acid.

-

NADH or NADPH (depending on the enzyme's cofactor preference).

-

Potassium phosphate buffer (pH 7.2).

-

Fatty acid methyl ester (FAME) preparation reagents (e.g., methanolic HCl or BF₃-methanol).

-

Hexane.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Reaction Setup: In a glass tube, combine:

-

100-500 µg of yeast microsomal protein.

-

50 µM Linoleic acid.

-

1 mM NADH or NADPH.

-

Potassium phosphate buffer to a final volume of 1 mL.

-

-

Incubation: Incubate the reaction at 25-30°C for 1-2 hours with shaking.

-

Reaction Termination and Saponification: Stop the reaction by adding 1 mL of 0.2 M NaOH in 90% methanol. Heat at 80°C for 10 minutes to saponify the lipids.

-

Methylation: Add 1 mL of 14% BF₃-methanol and heat at 80°C for 10 minutes to convert the fatty acids to their methyl esters (FAMEs).

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

Analysis by GC-MS: Inject an aliquot of the hexane extract into the GC-MS. Use a suitable capillary column (e.g., DB-23) and a temperature program to separate the FAMEs.[10] Identify vernolic acid methyl ester based on its retention time and mass spectrum compared to an authentic standard.

-

Quantification: Quantify the amount of vernolic acid produced by comparing the peak area to that of an internal standard.

Experimental and Logical Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel epoxygenase involved in vernolic acid biosynthesis.

Caption: Workflow for Characterizing a Novel Epoxygenase.

Conclusion

The biosynthesis of this compound from linoleic acid is a direct enzymatic epoxidation reaction with significant implications for both industrial biotechnology and biomedical research. This guide has provided a detailed overview of the pathway, the enzymes involved, quantitative production data, and comprehensive experimental protocols. The continued exploration of this pathway, particularly the discovery and characterization of novel and more efficient epoxygenases, holds the key to unlocking the full potential of vernolic acid and its derivatives.

References

- 1. metbio.net [metbio.net]

- 2. dokumen.pub [dokumen.pub]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 8. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. thepharmajournal.com [thepharmajournal.com]

Unveiling Vernolic Acid: A Technical Retrospective of its 1954 Discovery and Characterization

A pivotal moment in the study of natural fatty acids occurred in 1954 with the definitive characterization of vernolic acid. This technical guide revisits the seminal work of F. D. Gunstone, who first elucidated the correct structure of this unique epoxy fatty acid, overturning previous assumptions and paving the way for future research into its potential applications.

Initially isolated from the seed oil of Vernonia anthelmintica, vernolic acid was previously misidentified as 11-hydroxyoctadec-9-enoic acid. However, through a series of meticulous experiments, Gunstone demonstrated its true nature as 12:13-epoxyoctadec-9-enoic acid.[1] This discovery marked the first identification of an epoxy acid in a natural fat, expanding the known diversity of lipid structures.[1]

Quantitative Analysis of Vernonia anthelmintica Seed Oil and Vernolic Acid

The initial investigation involved a detailed analysis of the component acids of Vernonia anthelmintica seed oil. The approximate composition was determined, highlighting a significant proportion of the novel oxygenated acid.

| Component Acid | Percentage (% wt.) |

| Vernolic acid | ~72 |

| Linoleic acid | 12 |

| Oleic acid | 6 |

| Palmitic acid | 4 |

| Stearic acid | 2 |

| Myristic acid | trace |

| Arachidic acid | trace |

| Data sourced from Gunstone, F. D. (1954).[1] |

Further characterization of purified vernolic acid and its derivatives yielded the following key quantitative data:

| Property | Value |

| Vernolic Acid | |

| Melting Point | 31-32 °C |

| Equivalent Weight | 296 |

| Iodine Value (Wijs) | 85.5 |

| Methyl Vernolate | |

| Boiling Point | 160-162 °C / 0.5 mmHg |

| Refractive Index (nD20) | 1.4648 |

| Dihydroxy-acid (from vernolic acid) | |

| Melting Point | 64-65 °C |

| Equivalent Weight | 316 |

| Data sourced from Gunstone, F. D. (1954).[1] |

Experimental Protocols

The characterization of vernolic acid involved a multi-step experimental workflow, from the extraction of the oil to the final structural elucidation.

Extraction and Preparation of Mixed Fatty Acids from Vernonia anthelmintica Seeds

-

Oil Extraction: The seeds of Vernonia anthelmintica were crushed and extracted with light petroleum (b.p. 40-60 °C) in a Soxhlet apparatus.

-

Saponification: The extracted oil was saponified by refluxing with an excess of 0.5N alcoholic potassium hydroxide.

-

Isolation of Mixed Acids: The resulting soap solution was diluted with water and the unsaponifiable matter was extracted with ether. The aqueous solution was then acidified with mineral acid to liberate the mixed fatty acids, which were subsequently extracted with ether, washed, dried, and the solvent was removed.

Isolation of Vernolic Acid

-

Low-Temperature Crystallization: The mixed fatty acids were dissolved in acetone (B3395972) and cooled to -30 °C. The saturated acids and a portion of the oleic and linoleic acids crystallized out and were removed by filtration.

-

Urea (B33335) Adduct Formation: The filtrate, enriched in the oxygenated acid, was treated with a saturated solution of urea in methanol. The mixture was warmed to obtain a clear solution and then allowed to cool, leading to the formation of urea adducts. The adducts containing the straight-chain acids were separated, and the filtrate containing the vernolic acid was recovered.

-

Purification: The isolated vernolic acid was further purified by repeated low-temperature crystallization from acetone.

Structural Elucidation of Vernolic Acid

-

Hydrogenation: Catalytic hydrogenation of vernolic acid in the presence of palladium-charcoal resulted in the rapid absorption of one mole of hydrogen, indicating the presence of a single double bond. The product of this reaction was 12:13-epoxystearic acid.

-

Oxidative Fission of the Double Bond: Ozonolysis of vernolic acid, followed by oxidative decomposition of the ozonide, yielded azelaic acid and suberic acid. This confirmed the position of the double bond at the 9:10 position.

-

Epoxide Ring Opening: Treatment of vernolic acid with periodic acid resulted in the cleavage of the molecule at the site of the epoxide ring, yielding azelaic acid and hexanoic acid. This reaction confirmed the presence and position of the 12:13-epoxide group.

Visualizing the Experimental Workflow and Molecular Structure

The logical flow of the experimental process and the final elucidated structure of vernolic acid can be represented visually.

Figure 1: Experimental workflow for the discovery and characterization of vernolic acid.

Figure 2: Chemical structure of vernolic acid, highlighting the epoxy group and double bond.

The pioneering work of Gunstone in 1954 not only corrected the scientific record but also opened up new avenues of research into the biosynthesis and potential industrial applications of epoxy fatty acids. Vernonia oil, with its high vernolic acid content, remains a subject of interest for the production of bio-based polymers, resins, and other valuable materials.[2]

References

(-)-Vernolic Acid: A Technical Guide to a Versatile Biofeedstock for Industrial Applications

Executive Summary:

(-)-Vernolic acid, a naturally occurring epoxy fatty acid, presents a significant opportunity as a renewable and versatile platform chemical for various industrial applications. Predominantly sourced from the seeds of Vernonia galamensis, which contain up to 80% vernolic acid in their oil, this molecule's unique structure, featuring both an epoxide ring and a double bond, offers reactive sites for diverse chemical transformations.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, natural sources, and detailed experimental protocols for its extraction and characterization. Furthermore, it explores its potential as a biofeedstock for the synthesis of sustainable polymers, resins, coatings, and biolubricants, positioning it as a viable alternative to petroleum-based chemicals.

Introduction to this compound

This compound, systematically named (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a long-chain monounsaturated fatty acid distinguished by the presence of a cis-epoxide group at the C12-C13 position.[1] First characterized in 1954, it is the key component of vernonia oil and is considered a valuable biofeedstock for the chemical industry.[1][3] Its bifunctional nature allows for a wide range of chemical modifications, making it a prime candidate for creating high-value bio-based products.

Chemical Structure and Properties

The presence of both an oxirane ring and a carbon-carbon double bond within the same molecule provides two distinct points of reactivity. The epoxide is susceptible to ring-opening reactions, while the double bond can undergo various addition reactions.

Natural Sources

The primary commercial source of vernolic acid is the seed oil of Vernonia galamensis (ironweed), a plant native to eastern Africa.[1][2] The seeds of this plant have a high oil content, typically ranging from 40% to 42%, with vernolic acid comprising 73% to 80% of the total fatty acids.[1][2] Other plant species, such as those from the genera Stokesia, Crepis, and Euphorbia, also produce vernolic acid, but generally in lower concentrations.[1][4]

Potential as an Industrial Biofeedstock

The unique chemical structure of vernolic acid makes it a versatile platform chemical for the synthesis of a variety of industrial products.[5][6]

Applications in Polymer and Resin Synthesis

The epoxide and carboxyl groups of vernolic acid are ideal functionalities for polymerization. It can be used as a monomer for the synthesis of:

-

Epoxy Resins: The oxirane ring can undergo ring-opening polymerization to form epoxy resins, which are valuable in adhesives, coatings, and composites.[7]

-

Polyesters and Polyamides: The carboxylic acid group can be reacted with polyols or polyamines to create polyesters and polyamides with unique properties conferred by the fatty acid backbone.

Use in Coatings, Paints, and Adhesives

Vernonia oil, rich in vernolic acid, is a promising raw material for the coatings industry.[1][2]

-

Reactive Diluent: Due to its low viscosity, vernonia oil can act as a reactive diluent in oil-based paints and varnishes.[1][2] Unlike traditional solvents that evaporate and contribute to volatile organic compound (VOC) emissions, the vernolic acid becomes cross-linked and incorporated into the final dried paint film.[1][2][3]

-

Adhesives: The reactivity of the epoxy group makes vernolic acid a suitable component for formulating bio-based adhesives.[2]

Potential for Biolubricants

Esterification of the carboxylic acid group of vernolic acid can produce esters with potential applications as high-performance, biodegradable lubricants. The long hydrocarbon chain provides lubricity, while the polarity of the ester and epoxy groups can enhance surface adhesion.

Biosynthesis of Vernolic Acid

In plants like Vernonia galamensis, vernolic acid is synthesized from linoleic acid.[8][9] The key enzymatic step is the conversion of the double bond at the C12-C13 position of linoleic acid into an epoxide ring. This reaction is catalyzed by a specific enzyme known as an epoxygenase.[8] Following its synthesis, the vernolic acid is incorporated into triacylglycerols (TAGs) for storage in the seed oil, a process facilitated by diacylglycerol acyltransferases (DGATs).[9][10]

Caption: Biosynthesis of this compound from Linoleic Acid.

Experimental Protocols

Extraction and Purification of Vernolic Acid from Vernonia galamensis

This protocol outlines the laboratory-scale extraction of vernonia oil and subsequent isolation of vernolic acid.

1. Seed Preparation:

-

Sun-dry and clean Vernonia galamensis seeds to remove debris.

-

Heat the seeds in an oven for approximately 1 hour at 90°C to deactivate native lipase (B570770) enzymes, which can hydrolyze the oil and increase the free fatty acid content.[11][12]

-

Grind the cooled seeds into a fine powder using a coffee mill or grinder to increase the surface area for extraction.[11]

2. Oil Extraction (Soxhlet):

-

Place the ground seed powder into a cellulose (B213188) thimble and load it into a Soxhlet extractor.

-

Extract the oil using n-hexane as the solvent for a minimum of 3 hours.[11]

-

Remove the solvent from the collected extract using a rotary evaporator under reduced pressure to yield crude vernonia oil (CVO).[11]

3. CVO Purification:

-

Dissolve the CVO in a minimal amount of n-hexane.

-

Perform solid-phase extraction by passing the solution through a silica (B1680970) gel column to remove non-triacylglycerol components.[11][13]

-

Further purify the oil by degumming (washing with a small amount of hot water) and bleaching with activated charcoal to remove phospholipids (B1166683) and pigments.[12][13]

4. Hydrolysis to Free Vernolic Acid:

-

Saponify the purified vernonia oil by refluxing with an excess of alcoholic potassium hydroxide (B78521) solution.

-

After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to protonate the fatty acid salts.

-

Extract the resulting free fatty acids into an organic solvent like diethyl ether.

5. Purification of Vernolic Acid:

-

Wash the organic extract with a saturated NaCl solution and dry over anhydrous sodium sulfate.[13]

-

Remove the solvent under reduced pressure.

-

Purify the vernolic acid by recrystallization from hexane (B92381) at a low temperature (-20°C to -78°C).[11][13]

-

Filter the cold solution under vacuum to collect the purified vernolic acid crystals, which appear as a yellow solid.[11][13]

Caption: General workflow for the extraction and purification of this compound.

Characterization Techniques

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Protocol: Acquire a spectrum of the purified vernolic acid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Collect spectra from approximately 4000 to 450 cm⁻¹.[14]

-

Expected Peaks: A characteristic doublet peak for the oxirane ring is expected around 825-843 cm⁻¹.[7][12] Other key peaks include the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and the broad O-H stretch (~3000 cm⁻¹).[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13]

-

Expected Signals: In the ¹H NMR spectrum, protons on the epoxy ring typically appear as multiplets around 2.9-3.1 ppm. Olefinic protons of the cis-double bond are expected around 5.3-5.6 ppm.[13] In the ¹³C NMR spectrum, the carbons of the epoxy group typically resonate around 57-58 ppm.[13]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine fatty acid composition and purity.

-

Protocol: Convert the vernolic acid to its more volatile fatty acid methyl ester (FAME) via acid-catalyzed esterification (e.g., using methanolic HCl or BF₃-methanol).[9][13] Analyze the resulting FAMEs using a GC-MS system equipped with a polar capillary column suitable for FAME separation.[9]

-

Analysis: Identify the vernolic acid methyl ester peak based on its retention time and mass spectrum. Quantify its percentage relative to other fatty acids present in the sample.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₂O₃ | [1] |

| Molar Mass | 296.451 g/mol | [1] |

| Appearance | Colorless oil / Yellow solid | [1][13] |

| Melting Point | 23 to 25 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility | Soluble in organic solvents | [1] |

Table 2: Typical Fatty Acid Composition of Vernonia galamensis Seed Oil

| Fatty Acid | Composition (%) | Reference(s) |

| Vernolic acid (18:1, epoxy) | 72 - 80% | [1][15] |

| Linoleic acid (18:2) | ~13% | [15] |

| Oleic acid (18:1) | ~4% | [15] |

| Stearic acid (18:0) | ~4% | [15] |

| Palmitic acid (16:0) | ~4% | [15] |

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal | Reference(s) |

| FTIR | Oxirane (epoxy) ring | ~825 - 843 cm⁻¹ | [7][12] |

| C=C double bond | ~1650 cm⁻¹ | [12] | |

| ¹H NMR | Epoxy protons (-CH-O-CH-) | ~2.9 - 3.1 ppm | [13] |

| Olefinic protons (-CH=CH-) | ~5.3 - 5.6 ppm | [13] | |

| ¹³C NMR | Epoxy carbons (-C H-O-C H-) | ~57 - 58 ppm | [13] |

Industrial Valorization Pathways

The dual functionality of vernolic acid allows it to serve as a central hub for the creation of numerous bio-based chemicals and materials, directly competing with and offering sustainable alternatives to petrochemical feedstocks.

Caption: Vernolic acid as a platform chemical for diverse industrial products.

Conclusion and Future Outlook

This compound stands out as a highly promising, renewable feedstock with the potential to significantly impact the chemical industry. Its natural abundance in non-food crops like Vernonia galamensis and its versatile reactivity make it an ideal starting material for a new generation of sustainable polymers, coatings, lubricants, and other high-value chemicals. Further research focusing on optimizing agronomic practices for Vernonia, improving extraction efficiencies, and developing novel catalytic conversion pathways will be crucial to fully realize the industrial potential of this unique bio-based molecule. The transition to feedstocks like vernolic acid is a critical step towards a more sustainable and circular bioeconomy.

References

- 1. Vernolic acid - Wikipedia [en.wikipedia.org]

- 2. Vernolic acid Facts for Kids [kids.kiddle.co]

- 3. en-academic.com [en-academic.com]

- 4. Epoxy FA | Cyberlipid [cyberlipid.gerli.com]

- 5. Recent advances in biomass-derived platform chemicals to valeric acid synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vernonia DGATs increase accumulation of epoxy fatty acids in oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. distantreader.org [distantreader.org]

- 12. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 13. ajol.info [ajol.info]

- 14. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 15. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

An In-depth Technical Guide to the Biological Activity of (-)-Vernolic Acid and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Vernolic acid, a naturally occurring epoxy fatty acid, has garnered interest for its unique chemical structure and potential as a versatile biofeedstock. Found in significant quantities in the seeds of certain plant species, its biological activities are a subject of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound and its metabolites, focusing on its biological effects, potential therapeutic applications, and the methodologies employed in its study. While research into its therapeutic potential is still in its nascent stages, this document aims to consolidate the existing knowledge and provide a framework for future investigations in the field of drug discovery and development.

Chemical Properties and Occurrence of this compound

This compound, chemically known as (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a monounsaturated fatty acid characterized by the presence of an epoxide ring. It is a derivative of linoleic acid. The primary natural source of this compound is the seed oil of Vernonia galamensis, commonly known as ironweed, which is native to East Africa. The oil from these seeds can contain up to 80% vernolic acid, making it a rich source for extraction and study.

Table 1: Quantitative Data on this compound Content in Various Plant Oils

| Plant Source | Genus/Species | Vernolic Acid Content (%) | Reference |

| Ironweed | Vernonia galamensis | 70.15 - 77.92 | [1] |

| Stokes' Aster | Stokesia laevis | ~70 | [2] |

| Euphorbia lagascae | Euphorbia lagascae | 60 - 75 | [2] |

| Peanut (germplasm) | Arachis hypogaea | ~2.5 | [2] |

| Bloody Cranesbill | Geranium sanguineum | ~7 | [2] |

| Leguminosae Seed Oils | Leguminosae family | Not specified | [3] |

| Centratherum ritchiei | Centratherum ritchiei | Not specified | [4] |

Metabolism and Biosynthesis

This compound is synthesized in plants from linoleic acid through the action of an epoxygenase enzyme. In mammalian systems, while not a typical dietary fatty acid, if ingested or produced endogenously, it and other epoxy fatty acids are primarily metabolized by soluble epoxide hydrolase (sEH) into their corresponding vicinal diols. This conversion is critical as the diol metabolites are generally considered to be less biologically active than their epoxy precursors. The inhibition of sEH is an area of active research to enhance the therapeutic effects of epoxy fatty acids.[5][6]

In mammals, cytochrome P450 enzymes can metabolize linoleic acid into vernolic acid, where it is known as leukotoxin. This metabolite has been shown to have toxic effects on leukocytes and other cell types.

Biological Activities and Signaling Pathways

The biological activities of this compound are not yet extensively studied for therapeutic purposes. Much of the existing literature focuses on its toxicity as a leukotoxin. However, the broader class of epoxy fatty acids (EpFAs), to which vernolic acid belongs, has demonstrated significant beneficial effects, suggesting potential avenues for future research on vernolic acid.

Cytotoxicity and Leukotoxin Activity

In mammals, vernolic acid is also known as leukotoxin B. Leukotoxins are a family of toxins that exhibit cytotoxicity, particularly towards leukocytes (white blood cells). The mechanism of action involves binding to the leukocyte function-associated antigen-1 (LFA-1), a receptor exclusively expressed on leukocytes.[7][8] This interaction leads to pore formation in the cell membrane, causing cell death through necrosis at high concentrations and apoptosis at lower concentrations.[8] This can lead to an imbalance in the host inflammatory response.[7]

Anti-inflammatory and Analgesic Potential of Epoxy Fatty Acids

Epoxy fatty acids (EpFAs) in general have demonstrated potent anti-inflammatory and analgesic properties.[5][9] They are thought to exert these effects by reducing the production of pro-inflammatory mediators. The anti-inflammatory effects of EpFAs are often attributed to the inhibition of the NF-κB signaling pathway.

While direct evidence for this compound is lacking, its structural similarity to other EpFAs suggests it may have similar anti-inflammatory potential. This is a promising area for future research.

Cardiovascular Effects of Epoxy Fatty Acids

EpFAs are known to have beneficial effects on the cardiovascular system, including vasodilation and reduction of blood pressure.[10] They also play a role in protecting against cardiac hypertrophy and ischemia-reperfusion injury. These effects are mediated, in part, by the activation of calcium-activated potassium channels in vascular smooth muscle cells.

Anticancer Potential of Related Compounds from Vernonia

While the anticancer activity of this compound itself is not well-documented, other compounds isolated from Vernonia species have shown promising results. For instance, vernolide-A, a sesquiterpene lactone, has been shown to induce apoptosis in melanoma cells by modulating p53 and caspase-3 expression and regulating NF-κB-mediated Bcl-2 activation.[11] Another compound, vernodalin, has been found to suppress the proliferation of gastric cancer cells and induce apoptosis by attenuating the FAK/PI3K/AKT/mTOR and MAPK signaling pathways.[12]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.84 |

| HeLa | Cervical Carcinoma | 0.91 |

| MCF-7 | Breast Adenocarcinoma | 2.53 |

| B16F-10 | Melanoma | 13.84 |

Data extracted from a study on sesquiterpene lactones, including Vernolide-A.[13]

Experimental Protocols

Extraction and Purification of this compound

The following is a general protocol for the extraction of vernonia oil and purification of vernolic acid from V. galamensis seeds.[14]

-

Seed Preparation : Sun-dry and clean V. galamensis seeds. Heat in an oven at 90°C for 1 hour to deactivate lipases, then grind into a powder.

-

Soxhlet Extraction : Extract the powdered seeds with n-hexane for 3 hours using a Soxhlet apparatus.

-

Oil Recovery : Filter the crude vernonia oil and remove the solvent using a rotary evaporator.

-

Purification of Oil : Dissolve the crude oil in n-hexane and mix with activated carbon. Purify by column chromatography on silica (B1680970) gel.

-

Hydrolysis to Vernolic Acid : Reflux the purified oil with methanolic sodium hydroxide (B78521) for 30 minutes.

-

Acidification and Extraction : Acidify the mixture with HCl and extract the vernolic acid with hexane (B92381).

-

Recrystallization : Purify the vernolic acid by recrystallization from hexane at -78°C (dry ice/acetone bath). Filter under reduced pressure and rinse with cold hexane to obtain pure vernolic acid.

In Vitro Biological Assays

The following are standard protocols that can be used to evaluate the biological activity of this compound.

-

Cell Seeding : Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation : Incubate for 24 hours.

-

Nitrite (B80452) Measurement : Measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

-

Analysis : A decrease in nitrite concentration indicates an anti-inflammatory effect.

-

Matrigel Coating : Coat a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding : Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment : Treat the cells with various concentrations of this compound.

-

Incubation : Incubate for 6-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification : Visualize the tube formation using a microscope and quantify parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Conclusion and Future Directions

This compound is a fascinating molecule with a dual nature. On one hand, it is a known leukotoxin, but on the other, it belongs to the class of epoxy fatty acids, which have demonstrated significant therapeutic potential in the areas of inflammation, pain, and cardiovascular disease. The current body of research on the specific therapeutic activities of this compound is limited, presenting a significant opportunity for further investigation.

Future research should focus on:

-

Systematic evaluation of the anti-inflammatory, analgesic, and anticancer properties of pure this compound.

-

Investigation of its effects on key signaling pathways, such as NF-κB, MAPKs, and PI3K/AKT.

-

Studies on the role of its diol metabolite and the potential for using sEH inhibitors to enhance its activity.

-

In vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.

By exploring these avenues, the scientific community can unlock the full potential of this compound and its metabolites for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Vernolic acid | Cyberlipid [cyberlipid.gerli.com]

- 3. PlantFAdb: Vernolic acid from the two Leguminosae seed oils. Vernolic acid from the two Leguminosae seed oils Agarwal, R.; Jamal, S.; Ahmad, I.; Ahmad, M.; Osman, S. M. Journal of the Oil Technologists' Association of India (Mumbai, India) (1986) 18 10-12 [fatplants.net]

- 4. PlantFAdb: CENTRATHERUM-RITCHIEI SEED OIL - CHARACTERIZATION OF VERNOLIC ACID. CENTRATHERUM-RITCHIEI SEED OIL - CHARACTERIZATION OF VERNOLIC ACID Ahmad, R.; Ahmad, I.; Osman, S. M. Fett Wissenschaft Technologie-Fat Science Technology (1989) 91 488-490 [fatplants.net]

- 5. escholarship.org [escholarship.org]

- 6. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aggregatibacter actinomycetemcomitans Leukotoxin (LtxA; Leukothera®): Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vernodalin Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. distantreader.org [distantreader.org]

Endogenous Production of Vernolic Acid in Mammalian Systems: A Technical Assessment

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of endogenous vernolic acid production in mammalian systems. Based on a thorough review of current scientific literature, there is no evidence to support the endogenous biosynthesis of vernolic acid (cis-12-epoxy-octadeca-cis-9-enoic acid) in mammals . Vernolic acid is recognized as a plant-derived epoxy fatty acid, primarily synthesized in the seeds of specific plants such as those from the Vernonia genus.[1][2]

The absence of a known biosynthetic pathway for vernolic acid in mammals is a critical point for researchers investigating fatty acid metabolism and its implications for drug development. While mammals possess a range of enzymes for fatty acid synthesis and modification, they lack the specific enzymes required for the epoxidation of linoleic acid at the Δ12 position to form vernolic acid.[3][4]

The Plant Biosynthetic Pathway for Vernolic Acid

In plants, vernolic acid is synthesized from linoleic acid.[1] The key enzymatic step is the introduction of an epoxy group at the 12,13 position of linoleic acid. This reaction is catalyzed by a specialized enzyme known as a Δ12-epoxygenase, which is a functional variant of the Δ12-fatty acid desaturase (FAD2).[5]

The biosynthesis is understood to occur while the linoleic acid substrate is esterified to phosphatidylcholine (PC).[1] The resulting vernoleoyl-PC is then channeled into the production of triacylglycerols (TAGs), which accumulate in the seeds.[1][2]

Below is a simplified representation of the vernolic acid synthesis pathway in plants.

Mammalian Fatty Acid Metabolism: The Missing Link

Mammalian cells are capable of a wide array of fatty acid modifications, including desaturation and elongation.[6][7] For instance, they possess desaturase enzymes that can introduce double bonds at the Δ5, Δ6, and Δ9 positions of fatty acid chains. However, mammals are unable to introduce double bonds beyond the C-9 position and therefore cannot synthesize essential fatty acids like linoleic acid (18:2Δ9,12) or α-linolenic acid de novo.[3] These must be obtained from the diet.

Consequently, since mammals cannot synthesize the precursor linoleic acid from oleic acid without a Δ12-desaturase, they also lack the subsequent enzymatic machinery, the Δ12-epoxygenase, to convert linoleic acid into vernolic acid.

While mammalian systems do have enzymes that interact with epoxy fatty acids, such as epoxide hydrolases that are crucial for metabolizing various epoxides, these are involved in the degradation or conversion of existing epoxy fatty acids rather than their de novo synthesis in the manner of vernolic acid.[8]

Implications for Research and Drug Development

The fact that vernolic acid is not produced endogenously in mammals has several important implications:

-

Exogenous Substance: Any vernolic acid detected in mammalian tissues or fluids can be attributed to dietary intake or experimental administration.

-

Metabolic Studies: Research into the biological effects of vernolic acid in mammals should be framed as the study of an exogenous compound's metabolism and its physiological or pathophysiological consequences.

-

Therapeutic Potential: The potential therapeutic effects of vernolic acid would be based on its activity as a xenobiotic, not as a modulator of an endogenous pathway.

Conclusion

References

- 1. In vivo studies of the biosynthesis of vernolic acid in the seed of Vernonia galamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid metabolism of isolated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential fatty acid synthesis and its regulation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic activities of mammalian epoxide hydrolases with cis and trans fatty acid epoxides relevant to skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 Epoxygenases in Vernolic Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of various plants, has garnered significant interest in both industrial and biomedical research. In plants such as Euphorbia lagascae, cytochrome P450 (CYP) epoxygenases play a crucial role in its biosynthesis. Conversely, in mammals, vernolic acid, also known as leukotoxin, is a substrate for a metabolic pathway involving CYP epoxygenases and soluble epoxide hydrolase (sEH), leading to the formation of a vicinal diol with significant cytotoxic effects. This technical guide provides a comprehensive overview of the role of cytochrome P450 epoxygenases in the metabolism of vernolic acid, detailing the enzymatic processes, downstream signaling effects, and relevant experimental methodologies.

Metabolism of Vernolic Acid

The metabolism of vernolic acid follows distinct pathways in plants and mammals. In certain plant species, CYP epoxygenases are responsible for the synthesis of vernolic acid from linoleic acid. In mammals, vernolic acid is metabolized into a more toxic diol metabolite.

Biosynthesis in Plants

In the seeds of some plants, such as Euphorbia lagascae, a specific cytochrome P450 enzyme, CYP726A1, has been identified as a linoleic acid epoxygenase that synthesizes vernolic acid. This process involves the insertion of an oxygen atom across the Δ12 double bond of linoleic acid.

Metabolism in Mammals

In mammalian systems, vernolic acid (leukotoxin) is considered a protoxin. It is metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 12,13-dihydroxy-9Z-octadecenoic acid, also known as leukotoxin diol. This conversion is a bioactivation step, as the diol is significantly more cytotoxic than the parent epoxide.[1][2] While CYP epoxygenases are involved in the initial formation of leukotoxin from linoleic acid, the key metabolic step in its toxicity pathway is the subsequent hydrolysis by sEH.[1]

Signaling Pathways and Cellular Effects

The primary cytotoxic effects of vernolic acid metabolism in mammals are attributed to its diol metabolite, leukotoxin diol. This molecule has been shown to induce cellular damage through various mechanisms, primarily centered on mitochondrial dysfunction.

Leukotoxin diol induces the mitochondrial permeability transition (MPT), a critical event leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[3] This disruption of mitochondrial integrity ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.[4] Furthermore, leukotoxin and its diol have been shown to act as chemoattractants for neutrophils, suggesting a role in inflammatory responses. This chemotactic activity is mediated through a G-protein coupled receptor and involves the phosphatidylinositol-3-kinase (PI3-K) signaling pathway.[5][6]

Data Presentation

Table 1: Key Enzymes and Metabolites in Vernolic Acid Metabolism

| Molecule | Role/Function | Organism/System |

| Linoleic Acid | Precursor for vernolic acid synthesis | Plants, Mammals |

| CYP726A1 | Epoxygenase that converts linoleic acid to vernolic acid | Euphorbia lagascae |

| Vernolic Acid (Leukotoxin) | Epoxy fatty acid; protoxin in mammals | Plants, Mammals |

| Soluble Epoxide Hydrolase (sEH) | Hydrates vernolic acid to its diol | Mammals |

| 12,13-dihydroxy-9Z-octadecenoic acid (Leukotoxin Diol) | Cytotoxic metabolite of vernolic acid | Mammals |

Table 2: Cellular Effects of Leukotoxin Diol

| Cellular Process | Effect of Leukotoxin Diol | Key Signaling Molecules/Events |

| Mitochondrial Function | Induction of Mitochondrial Permeability Transition (MPT) | Loss of membrane potential, Cytochrome c release |

| Cell Viability | Induction of Apoptosis | Caspase activation |

| Inflammation | Neutrophil Chemotaxis | G-protein coupled receptors, PI3-Kinase |

Mandatory Visualizations

Experimental Protocols

Heterologous Expression and Purification of CYP726A1

This protocol is a generalized procedure for the expression of a plant-derived cytochrome P450 enzyme in Saccharomyces cerevisiae (yeast), a common system for this purpose.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Full-length cDNA of CYP726A1

-

Competent S. cerevisiae cells (e.g., INVSc1)

-

Yeast growth media (SC-Ura with glucose, SC-Ura with galactose)

-

Glass beads (acid-washed)

-

Microsome isolation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, 1 mM DTT)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Vector Construction: Clone the full-length CYP726A1 cDNA into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression vector into competent S. cerevisiae cells using a standard method (e.g., lithium acetate/polyethylene glycol).

-

Selection and Growth: Select transformed yeast colonies on synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose.

-

Induction of Expression: Inoculate a starter culture in SC-Ura with 2% glucose and grow overnight. Dilute the culture into SC-Ura with 2% galactose to induce protein expression and grow for 24-48 hours at 28-30°C.

-

Cell Lysis: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells by vortexing with glass beads.

-

Microsome Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes.

-

Purification (Optional): The microsomal fraction containing the expressed CYP726A1 can be used directly for activity assays or further purified using chromatographic techniques if necessary.

In Vitro Assay of CYP Epoxygenase Activity

This protocol describes a general method to assess the activity of a recombinant CYP epoxygenase using a fatty acid substrate.

Materials:

-

Microsomal preparation containing the recombinant CYP enzyme

-

NADPH

-

Linoleic acid (or vernolic acid) as substrate

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Internal standard for quantification

-

GC-MS or LC-MS/MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and substrate (linoleic acid).

-

Initiation of Reaction: Pre-incubate the mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding NADPH.

-

Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes) with shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and the internal standard. Vortex vigorously to extract the lipid metabolites.

-

Sample Preparation for Analysis: Centrifuge to separate the phases. Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

-

Derivatization (for GC-MS): If using GC-MS, derivatize the dried extract to increase the volatility of the fatty acid metabolites (e.g., by methylation followed by silylation).

-

Analysis: Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the epoxygenase products.

Quantitative Analysis of Vernolic Acid and its Metabolites by LC-MS/MS

This protocol provides a general framework for the quantification of vernolic acid and its diol metabolite in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated analogs of vernolic acid and its diol)

-

Extraction solvent (e.g., methanol/chloroform)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: To the biological sample, add the internal standards and the extraction solvent. Vortex and centrifuge to precipitate proteins and extract the lipids.

-

Lipid Extraction: Collect the supernatant containing the lipid fraction. The extraction can be repeated to improve recovery.

-

Solvent Evaporation: Evaporate the solvent from the combined extracts under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the analytes.

-

Quantification: Detect the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode. Quantify the concentration of vernolic acid and its diol by comparing their peak areas to those of the internal standards.[7]

Conclusion

Cytochrome P450 epoxygenases are central to the metabolism of vernolic acid, participating in both its synthesis in certain plants and its conversion to a pro-toxic molecule in mammals. The subsequent hydrolysis of vernolic acid by soluble epoxide hydrolase to a diol metabolite is a critical bioactivation step that leads to cellular toxicity, primarily through the induction of mitochondrial dysfunction and apoptosis. Understanding these pathways and the associated cellular effects is crucial for researchers in fields ranging from plant biochemistry to drug development. The experimental protocols provided in this guide offer a foundation for further investigation into the intricate role of CYP epoxygenases in the metabolism of this unique epoxy fatty acid. Further research is warranted to elucidate the specific enzyme kinetics and the detailed signaling cascades involved in vernolic acid metabolism and its downstream consequences.

References

- 1. metabolomics.se [metabolomics.se]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Mannheimia haemolytica leukotoxin induces apoptosis of bovine lymphoblastoid cells (BL-3) via a caspase-9-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actinobacillus actinomycetemcomitans Leukotoxin Induces Apoptosis in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Toxic Effects of Vernolic Acid on Leukocytes and Organ Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of plants from the Vernonia genus, presents a dual character. While explored for its potential in industrial applications, it is also recognized as an endogenous mediator with significant toxicological implications. This technical guide provides a comprehensive overview of the current understanding of the toxic effects of vernolic acid, with a particular focus on its impact on leukocytes and systemic organ pathology. A critical aspect of vernolic acid's toxicity is its nature as a pro-toxin, requiring metabolic activation to exert its detrimental effects. This guide details the enzymatic pathway responsible for this activation, summarizes the available toxicological data, outlines relevant experimental protocols for assessing its toxicity, and visualizes the key mechanisms and workflows.

Mechanism of Vernolic Acid-Induced Toxicity

The primary mechanism underlying the toxicity of vernolic acid is its metabolic conversion into a more potent toxic entity. This process is central to its effects on both cellular and systemic levels.

Metabolic Activation by Soluble Epoxide Hydrolase (sEH)

Vernolic acid in its native form exhibits limited toxicity. However, it serves as a substrate for the enzyme soluble epoxide hydrolase (sEH).[1][2] This enzyme catalyzes the hydrolysis of the epoxide ring in vernolic acid, resulting in the formation of its corresponding vicinal diol, (12R,13R)-dihydroxy-9Z-octadecenoic acid.[3] This diol, along with its enantiomer, is collectively referred to as isoleukotoxin diol and is significantly more toxic than the parent vernolic acid.[3][4] Consequently, the presence and activity of sEH in tissues are critical determinants of the toxic potential of vernolic acid.[1][2]

dot

References

A Comprehensive Review of the Historical Research on (-)-Vernolic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction